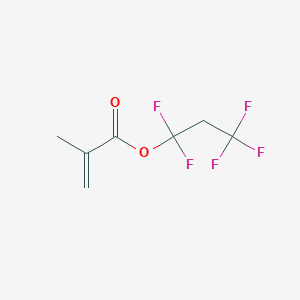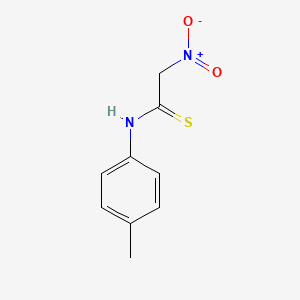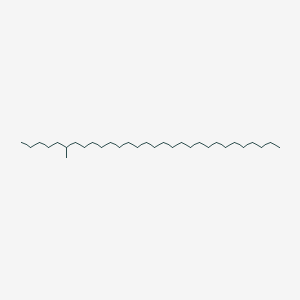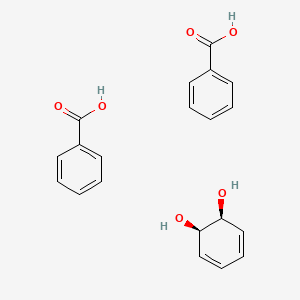
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a 2,6-dimethylphenyl group and a diphenylmethylidene group. This compound is part of the broader class of phosphines, which are widely used as ligands in coordination chemistry and catalysis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane typically involves the reaction of a halogenophosphine with an organometallic reagent. One common method is the reaction of dichlorophenylphosphine with methylmagnesium bromide (a Grignard reagent) to form the desired phosphine compound . The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and high yield. The purification of the compound is typically achieved through distillation under reduced pressure .
Analyse Chemischer Reaktionen
Types of Reactions
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the phosphorus atom is replaced by other functional groups.
Coupling Reactions: It is commonly used as a ligand in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as alkyl halides and aryl halides are used in substitution reactions.
Coupling Reactions: Palladium or nickel catalysts are often employed in cross-coupling reactions, with bases such as potassium carbonate or sodium hydroxide.
Major Products Formed
Phosphine Oxides: Formed through oxidation reactions.
Substituted Phosphines: Resulting from substitution reactions.
Coupled Products: Formed in cross-coupling reactions, where the phosphine ligand facilitates the formation of carbon-carbon bonds.
Wissenschaftliche Forschungsanwendungen
(2,6-Dimethylphenyl)(diphenylmethylidene)phosphane has several applications in scientific research:
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.
Wirkmechanismus
The mechanism of action of (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane primarily involves its role as a ligand in catalytic processes. The phosphorus atom coordinates with transition metals, forming stable complexes that facilitate various chemical transformations. The electronic and steric properties of the ligand influence the reactivity and selectivity of the catalytic process .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with three phenyl groups attached to the phosphorus atom.
Dimethylphenylphosphine: Similar to (2,6-Dimethylphenyl)(diphenylmethylidene)phosphane but with two methyl groups and one phenyl group attached to the phosphorus atom.
Uniqueness
This compound is unique due to the presence of both 2,6-dimethylphenyl and diphenylmethylidene groups, which provide distinct electronic and steric properties. These properties make it a versatile ligand in various catalytic processes, offering different reactivity and selectivity compared to other phosphine ligands .
Eigenschaften
CAS-Nummer |
85320-16-7 |
|---|---|
Molekularformel |
C21H19P |
Molekulargewicht |
302.3 g/mol |
IUPAC-Name |
benzhydrylidene-(2,6-dimethylphenyl)phosphane |
InChI |
InChI=1S/C21H19P/c1-16-10-9-11-17(2)20(16)22-21(18-12-5-3-6-13-18)19-14-7-4-8-15-19/h3-15H,1-2H3 |
InChI-Schlüssel |
GGZKXGGYXJGGCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)P=C(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


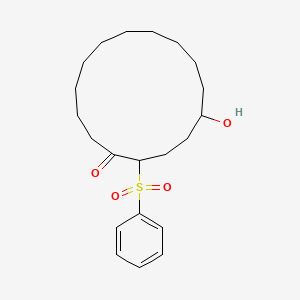
![1-[2-(Acetylsulfanyl)ethyl]-1,4-dimethylpiperidin-1-ium iodide](/img/structure/B14415152.png)
![1,1',1''-{[(4-Nitrophenyl)sulfanyl]methanetriyl}tribenzene](/img/structure/B14415156.png)
silane](/img/structure/B14415168.png)
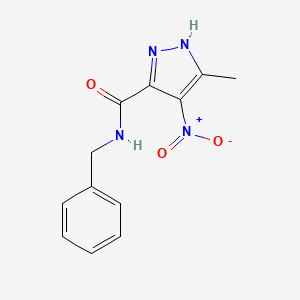
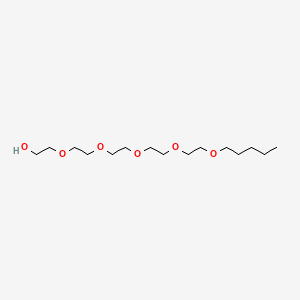
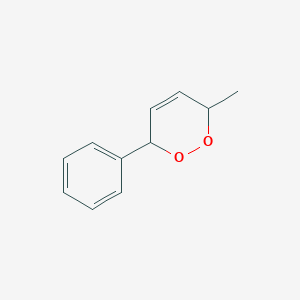
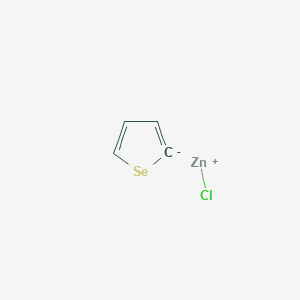

silane](/img/structure/B14415188.png)
